5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidin-6-yl cyanide
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Overview
Description
5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidin-6-yl cyanide is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidin-6-yl cyanide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminothiophene with a suitable aldehyde to form the thieno[2,3-d]pyrimidine core. This intermediate is then subjected to further functionalization to introduce the pyrrolidinyl and cyanide groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidin-6-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidin-6-yl cyanide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidin-6-yl cyanide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives such as:
- 2-phenylthieno[2,3-d]pyrimidin-4-amine
- 5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-amine
- 4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidin-6-yl cyanide .
Uniqueness
5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidin-6-yl cyanide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidinyl and cyanide groups can enhance its binding affinity to biological targets and influence its reactivity in chemical transformations.
Properties
IUPAC Name |
5-methyl-2-phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-12-14(11-19)23-18-15(12)17(22-9-5-6-10-22)20-16(21-18)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIIFOZBIUIFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N3CCCC3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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